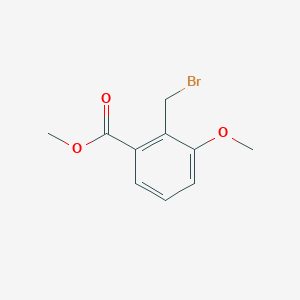

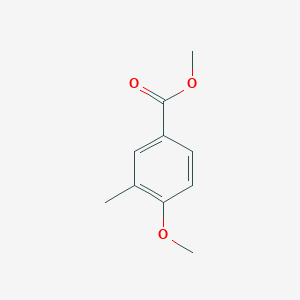

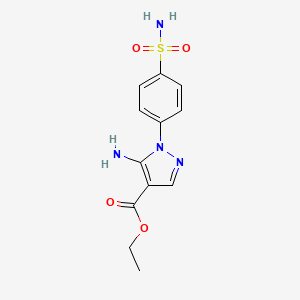

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

説明

Synthesis Analysis

The synthesis of aniline derivatives can be achieved through various methods. For instance, the condensation of aniline with glyoxal and formaldehyde in a stoichiometric ratio leads to the formation of tetraphenyl tetraazabicyclooctane derivatives. This reaction, catalyzed by formic acid, has been shown to produce high yields of substituted derivatives, as demonstrated in the synthesis of 2,4,6,8-tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane (1f) . Another synthetic approach involves a multi-step reaction including alkylation, Heck reaction, and reduction, as seen in the creation of 4-[2-(9,9-dioctyl-9H-fluorene-2-)vinyl]aniline (5) from 2-bromofluorene, 1-bromooctane, and p-nitrostyrene .

Molecular Structure Analysis

X-ray crystallography has been utilized to determine the molecular structure of aniline derivatives. The study of the N-C-N moiety in the tetraazabicyclooctane derivatives revealed an anomeric effect, characterized by a reduction in N-pyramidality and shorter C-N bond lengths, indicating a significant interaction within the molecule . Similarly, the crystal structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline was determined, showing crystallization in the monoclinic space group and providing detailed geometric parameters .

Chemical Reactions Analysis

The reactivity of aniline derivatives can be inferred from their structural properties. The anomeric effect observed in the N-C-N moieties suggests a potential influence on the chemical reactivity of these compounds . However, the provided papers do not detail specific chemical reactions involving the compound "2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline," and thus, a direct analysis of its reactivity cannot be conducted from the current data.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be explored through spectroscopic techniques. For example, 1H-NMR spectroscopy has shown that the splitting pattern of methylenic protons in tetraazabicyclooctane derivatives is influenced by solvent polarity . The optical properties of 4-[2-(9,9-dioctyl-9H-fluorene-2-)vinyl]aniline were investigated using UV-Vis and fluorescence spectra, indicating potential applications in optoelectronic devices . Theoretical calculations, including HF and DFT methods, were employed to predict the vibrational frequencies, electronic absorption spectra, and other properties of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, with results showing good agreement with experimental data .

科学的研究の応用

Reactions with Carbonyl Compounds and Aniline : 2,2-Difluoro-4-methylnaphtho[l,2-e]-l,3,2-dioxaborin and its isomer have been studied for their reactions with carbonyl compounds and aniline, which result in colored ethylenic derivatives and corresponding oxazaborins (Vanallan & Reynolds, 1969).

Ultraviolet Spectra Studies : Research on the ultraviolet spectra of aniline and its derivatives in various solutions has shown that modifications like N-methylation of the amino-group and introduction of a methyl group or halogen atom into the phenyl or pyridyl ring can lead to significant bathochromic shifts (Cumper & Singleton, 1968).

Molecular Weight Growth in Atmospheric Chemistry : In the study of Titan's atmosphere, protonated aniline, a simple nitrogen-bearing molecule, is speculated to play a role in molecular weight growth chemistry. This research provides insights into the reactions of aniline derivatives in such environments (Kelly et al., 2019).

Organometallic Product Formation : The reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl leads to the formation of ironcarbonyl organometallic products, illustrating the compound's potential in creating complex organometallic structures (Wang et al., 1999).

Synthesis and Reactions with Other Compounds : The synthesis and reactions of various derivatives of aniline with other compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, have been explored, showing its versatility in chemical synthesis (Pimenova et al., 2003).

Catalytic Applications : Anilines have been used in the transesterification of cyclic carbonates, indicating their potential as catalysts in certain chemical reactions (Selva et al., 2008).

Antibacterial Activity and Structural Analysis : Studies on 4-methyl-(2-nitrobenzylidene)aniline have shown its potential antibacterial activity, with its structure analyzed using various spectroscopic techniques (Mini et al., 2020).

Electrical Conductivity : Research on polyaniline, a derivative of aniline, has demonstrated its potential in creating electrically conducting materials with hexagonally self-assembled nanostructures (Tiitu et al., 2004).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F7N/c1-5-4-6(2-3-7(5)18)8(11,9(12,13)14)10(15,16)17/h2-4H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAUOEHPYOFAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432922 | |

| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline | |

CAS RN |

238098-26-5 | |

| Record name | 2-Methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=238098-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Heptafluoroisoproyl-2methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

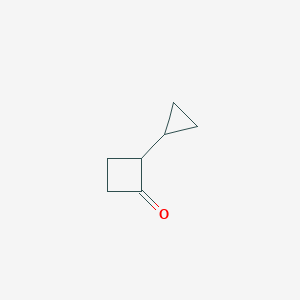

![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)